5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₉NO₂ It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically involves the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine under acidic conditions . Another method involves the cyclization of N-substituted pyrroles with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: A similar compound with two methyl groups at positions 2 and 5 of the pyrrole ring.
1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester: Another related compound with a formyl group at position 5 and an ethyl ester group.
Uniqueness
5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of a cyclohexyl group at position 5, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-cyclohexyl-1,2-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H19NO2/c1-9-11(13(15)16)8-12(14(9)2)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
YIVMLTKTNLUWOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
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